molecular formula C30H36O9P2 B14679176 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid CAS No. 33774-78-6

3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid

Katalognummer: B14679176
CAS-Nummer: 33774-78-6
Molekulargewicht: 602.5 g/mol
InChI-Schlüssel: IOVFCWZOYWSNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a phosphorous acid moiety, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylpropane derivatives with hydroxypropan-2-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid apart from similar compounds is its unique combination of phenyl groups and phosphorous acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

33774-78-6

Molekularformel

C30H36O9P2

Molekulargewicht

602.5 g/mol

IUPAC-Name

3-(1-hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid

InChI

InChI=1S/C30H30O3.2H3O3P/c1-24(22-31)33-23-29(32,25-14-6-2-7-15-25)30(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;2*1-4(2)3/h2-21,24,31-32H,22-23H2,1H3;2*1-3H

InChI-Schlüssel

IOVFCWZOYWSNEA-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)OCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.OP(O)O.OP(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.